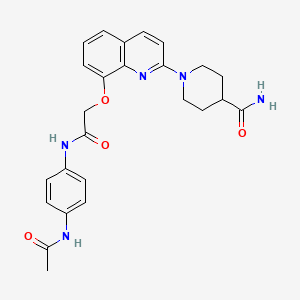

1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

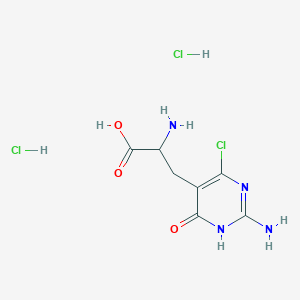

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : A novel synthesis approach for pyrazolo[3,4-d]pyrimidine derivatives was described, highlighting potential antimicrobial properties. The chemical reactions and spectral studies were used to determine the structure of these compounds, and their antibacterial and antifungal activities were assessed. The results indicated significant antimicrobial potential, as summarized in the research findings (Holla et al., 2006).

Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist : The compound THRX-198321 was identified as a single molecule with dual functionalities, acting as a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist. The study discussed the bimodal and multivalent binding affinity of the molecule, suggesting a unique interaction with orthosteric and allosteric binding pockets of the receptors. This finding could be relevant in understanding the pharmacodynamics of complex molecules (Steinfeld et al., 2011).

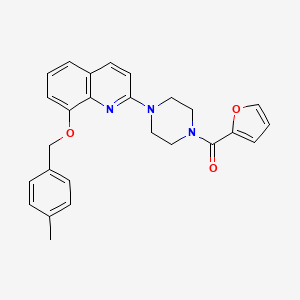

Synthesis and Reactivity of [1,3]thiazolo[4,5-f]quinoline : The research elaborated on the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and its transformation into 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline. The study detailed the electrophilic substitution reactions leading to various acylated derivatives, exploring the chemical reactivity and potential applications of these quinoline-based structures (Aleksandrov et al., 2020).

Pharmaceutical and Biological Applications

Antimicrobial Activity of Quinoline-carboxamides : A series of new quinoline-carboxamides were synthesized and their antimicrobial activities were evaluated against various bacterial strains. The study concluded that the majority of the synthesized compounds showed larger inhibition diameters than standard antibiotics, indicating strong antimicrobial potential (Moussaoui et al., 2019).

Positive Inotropic Activity of Piperidine-4-carboxamides : The study synthesized and evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides. These compounds exhibited significant positive inotropic activity, suggesting potential applications in enhancing cardiac contractility (Liu et al., 2009).

Synthesis and Antimycobacterial Activity : Novel fluoroquinolone derivatives were synthesized and evaluated in vivo against Mycobacterium tuberculosis. The compounds showed activity comparable to sparfloxacin, indicating their potential as antimycobacterial agents (Shindikar & Viswanathan, 2005).

Mechanism of Action

Target of Action

The primary target of the compound 1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) or its orthologs . Among rodent orthologs, mouse mrgprb2 and rat mrgprb3 correspond functionally to human MRGPRX2 in mast cells .

Mode of Action

It is known that the compound modulates the activity of mrgprx2 or its orthologs .

Biochemical Pathways

Mrgprx2 and its orthologs are known to mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Result of Action

It is known that the compound can modulate the activity of mrgprx2 or its orthologs, which are involved in various disorders .

Properties

IUPAC Name |

1-[8-[2-(4-acetamidoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4/c1-16(31)27-19-6-8-20(9-7-19)28-23(32)15-34-21-4-2-3-17-5-10-22(29-24(17)21)30-13-11-18(12-14-30)25(26)33/h2-10,18H,11-15H2,1H3,(H2,26,33)(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSYGIZRFKJMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2430090.png)

![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)

![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)

![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2430105.png)